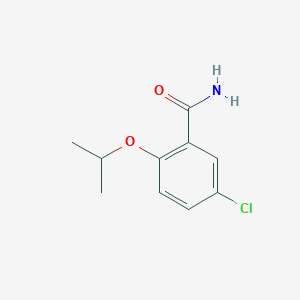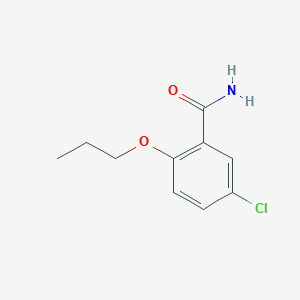![molecular formula C19H21N3O2 B268772 N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide](/img/structure/B268772.png)
N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide, also known as AZPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential medicinal properties. AZPA is a member of the isonicotinamide family of compounds, which are known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide is not fully understood. However, it has been proposed that N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide has been shown to induce apoptosis (cell death) in cancer cells, which is a desirable effect in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic at therapeutic doses. However, there are some limitations to the use of N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide in lab experiments. For example, it has poor solubility in water, which can limit its bioavailability. Furthermore, the mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide is not fully understood, which can make it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide. One area of interest is the development of N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide. Furthermore, the development of new synthesis methods for N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide could lead to improved bioavailability and therapeutic efficacy. Overall, the potential medicinal properties of N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide make it a promising compound for further research.
Méthodes De Synthèse
N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide can be synthesized through a multistep process involving the reaction of 4-aminobenzoic acid with 1-azepanecarboxylic acid, followed by the reaction with isonicotinoyl chloride. The final product is obtained through recrystallization and purification steps. The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases. Furthermore, N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide has been shown to protect against oxidative stress-induced damage in various cell types.
Propriétés
Nom du produit |
N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide |
|---|---|
Formule moléculaire |
C19H21N3O2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-[4-(azepane-1-carbonyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c23-18(15-9-11-20-12-10-15)21-17-7-5-16(6-8-17)19(24)22-13-3-1-2-4-14-22/h5-12H,1-4,13-14H2,(H,21,23) |
Clé InChI |
MASWKHAKNWSIIZ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
SMILES canonique |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268689.png)
![4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide](/img/structure/B268692.png)
![3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B268693.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-ethylbenzamide](/img/structure/B268695.png)
![4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide](/img/structure/B268696.png)
![4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide](/img/structure/B268697.png)
![4-[(anilinocarbonyl)amino]-N-ethylbenzamide](/img/structure/B268698.png)
![3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B268704.png)
![3-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B268705.png)
![4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268708.png)
![2-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B268709.png)
![N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)

